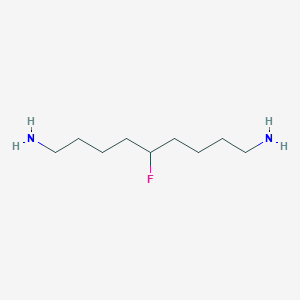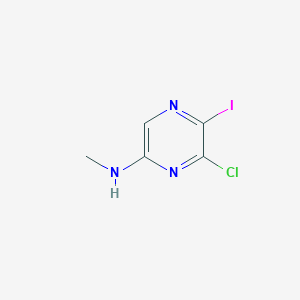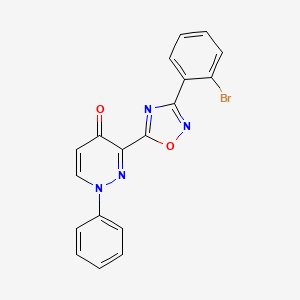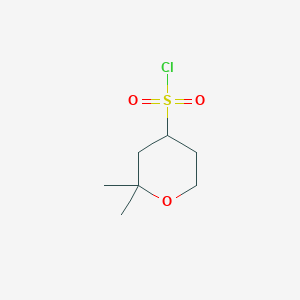
5-Fluorononane-1,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorononane-1,9-diamine: is a fluorine-containing diamine compound. It is characterized by the presence of a fluorine atom attached to the fifth carbon of a nonane chain, with amine groups at both ends of the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorononane-1,9-diamine typically involves the functionalization of a nonane chain with fluorine and amine groups. One common method includes the reaction of a fluorinated nonane derivative with ammonia or an amine source under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorononane-1,9-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Fluorononane-1,9-diamine has several scientific research applications, including:
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluorononane-1,9-diamine involves its interaction with molecular targets through its amine and fluorine functional groups. These interactions can influence various biochemical pathways and processes, depending on the specific application. For example, in polymer synthesis, the compound’s amine groups can react with other monomers to form stable polymeric structures .
Comparison with Similar Compounds
5-Fluorononane-1,9-diol: Similar structure but with hydroxyl groups instead of amine groups.
5-Fluorononane-1,9-dinitrile: Contains nitrile groups instead of amine groups.
5-Fluorononane-1,9-dicarboxylic acid: Features carboxylic acid groups instead of amine groups.
Uniqueness: 5-Fluorononane-1,9-diamine is unique due to its specific combination of fluorine and amine groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of high-performance polymers and materials .
Properties
IUPAC Name |
5-fluorononane-1,9-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21FN2/c10-9(5-1-3-7-11)6-2-4-8-12/h9H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNHOGYBBCILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CCCCN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2812759.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2812760.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)


![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)

![7,7-dimethyl-N-[3-(trifluoromethyl)phenyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2812773.png)
![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)

![4-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2812781.png)
